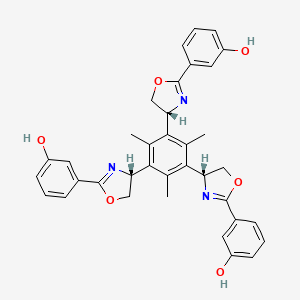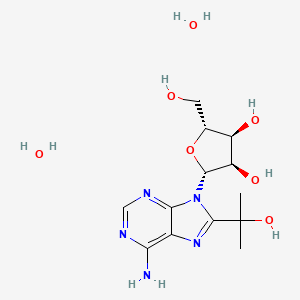![molecular formula C15H13NOS B15212118 1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one CAS No. 61255-01-4](/img/structure/B15212118.png)
1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone is a heterocyclic compound that features a thieno[2,3-b]pyrrole core structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure contributes to its reactivity and versatility.
Vorbereitungsmethoden
The synthesis of 1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its esters in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at room temperature, leading to the formation of thieno[2,3-b]pyrrole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thieno[2,3-b]pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-rich nature of the thieno[2,3-b]pyrrole core. Common reagents include halogens and nitrating agents.
Wissenschaftliche Forschungsanwendungen
1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound can serve as a probe in biological studies to investigate the interactions of heterocyclic compounds with biological targets.
Wirkmechanismus
The mechanism of action of 1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone involves its interaction with various molecular targets. The compound’s heterocyclic structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
Thieno[2,3-b]pyrrole-2-carboxylic acids: These compounds share a similar core structure but differ in functional groups, leading to variations in reactivity and applications.
Thieno[3,2-b]pyrrole derivatives:
Thiophene derivatives: Compounds with a thiophene ring exhibit different electronic properties and reactivity patterns compared to thieno[2,3-b]pyrrole derivatives.
The uniqueness of 1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone lies in its specific substitution pattern and the combination of sulfur and nitrogen atoms, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61255-01-4 |
|---|---|
Molekularformel |
C15H13NOS |
Molekulargewicht |
255.3 g/mol |
IUPAC-Name |
1-(6-methyl-5-phenylthieno[2,3-b]pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C15H13NOS/c1-10(17)14-9-12-8-13(16(2)15(12)18-14)11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI-Schlüssel |
PHQIFTYVLSBLTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(S1)N(C(=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


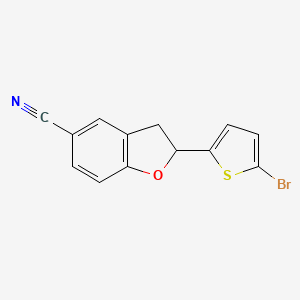

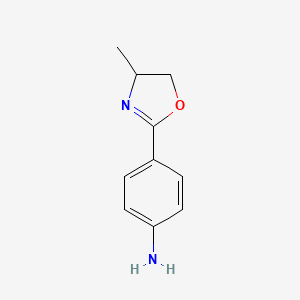
![5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one](/img/structure/B15212064.png)
![6-Octylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15212069.png)
![(3S)-N,N-Bis{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B15212083.png)
![Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15212089.png)

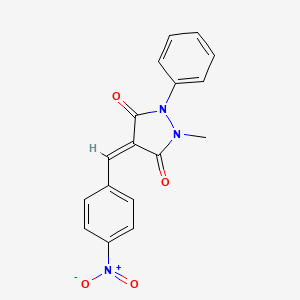
![2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B15212103.png)
![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)
